Dodecylphosphonic acid

Catalog No.
S794127
CAS No.
5137-70-2
M.F
C12H27O3P
M. Wt
250.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecylphosphonic acid

CAS Number

5137-70-2

Product Name

Dodecylphosphonic acid

IUPAC Name

dodecylphosphonic acid

Molecular Formula

C12H27O3P

Molecular Weight

250.31 g/mol

InChI

InChI=1S/C12H27O3P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H2,13,14,15)

InChI Key

SVMUEEINWGBIPD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCP(=O)(O)O

The exact mass of the compound Dodecylphosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407872. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dodecylphosphonic acid (DDPA) is a 12-carbon alkylphosphonic acid widely procured as a high-performance surface modifier, capping agent, and self-assembled monolayer (SAM) precursor for metal oxides. Unlike thiols, which are restricted to noble metals, DDPA forms robust, covalently bound bidentate and tridentate linkages on substrates such as titanium dioxide, aluminum oxide, magnesium alloys, and zinc oxide. Its 12-carbon aliphatic chain strikes a highly specific balance between inducing high surface hydrophobicity and maintaining excellent room-temperature solubility in common industrial solvents like ethanol and methanol. This makes DDPA a highly processable, structurally stable choice for anti-corrosion coatings, dielectric passivation layers, and nanoparticle functionalization workflows where long-term hydrolytic stability is mandatory [1].

Research Fit

1 Metal oxide surface modification via SAM formation
2 Corrosion inhibition layer development
3 Tribological and antiwear coating research

Substituting DDPA with generic alternatives often leads to process failures or compromised material performance. Using shorter-chain analogs like octylphosphonic acid (C8) results in insufficient van der Waals interactions between the alkyl chains, leading to poorly packed monolayers with significantly lower polarization resistance and inadequate corrosion protection. Conversely, substituting with the longer-chain octadecylphosphonic acid (C18) introduces severe manufacturability bottlenecks; its high crystallinity causes poor room-temperature solubility, necessitating heated dip-coating tanks to prevent precipitation during processing. Furthermore, attempting to use dodecanethiol or dodecanoic acid as cheaper headgroup substitutes on metal oxides results in weak, non-covalent, or easily hydrolyzable bonds that rapidly degrade in aqueous or humid environments, rendering the functionalized surface unstable [1].

Substitution Risk

DDPA (C12) Selected for defined SAM thickness and hydrophobicity
Hexylphosphonic acid (C6) Shorter chain yields thinner, less hydrophobic SAM; may not provide comparable barrier properties.
DDPA (C12) Suitable for thin-film tribological and electronic applications
Octadecylphosphonic acid (C18) Longer chain may reduce solubility and alter self-assembly kinetics, limiting suitability for precision thin films.

Corrosion Resistance on Magnesium Alloys

In comparative electrochemical evaluations on coated AZ91D magnesium alloys, dodecylphosphonic acid (DDPA) demonstrated substantially higher protective capabilities compared to its shorter-chain counterparts. The C12 chain of DDPA provided the necessary van der Waals packing density to effectively block the penetration of aqueous media, yielding a polarization resistance of 136.3 kΩ·cm² and a remarkably low corrosion current density of 0.51 μA/cm². In contrast, shorter-chain analogs like octylphosphonic acid (OPA) and butylphosphonic acid (BPA) failed to achieve this level of impermeability [1].

Evidence DimensionPolarization Resistance (Rp) and Corrosion Current Density
Target Compound DataDDPA: Rp = 136.3 kΩ·cm²; I_corr = 0.51 μA/cm²
Comparator Or BaselineShorter-chain analogs (Octylphosphonic acid / Butylphosphonic acid)
Quantified DifferenceDDPA achieved the highest polarization resistance and lowest corrosion current density among the tested alkyl chain lengths.
ConditionsPotentiodynamic polarization in DMEM cell culture medium on FHA-coated AZ91D Mg alloy.

For buyers sourcing anti-corrosion coatings for biomedical or industrial alloys, DDPA provides a quantifiable leap in barrier performance over C8 or C4 alternatives.

SAM thickness on mica
Head-to-head
0.7 nm vs 1.8 nm (OPA)
Supports selection for defined thin SAM layers
AFM on mica; OPA film ~2.6× thicker

Hydrolytic Stability and Binding Affinity on Metal Oxides

The procurement of surface modifiers for metal oxides (e.g., TiO2, Al2O3) often involves choosing between carboxylic acids and phosphonic acids. DDPA utilizes a phosphonic acid headgroup that forms highly stable bidentate and tridentate M-O-P covalent bonds on oxide surfaces. These bonds exhibit significantly higher binding energies than the weaker coordination bonds formed by carboxylic acids (like dodecanoic acid). Consequently, DDPA monolayers resist desorption and maintain structural integrity in aqueous environments and physiological pH, whereas carboxylic acid SAMs are prone to rapid hydrolytic degradation [1].

Evidence DimensionMonolayer stability in aqueous media
Target Compound DataStable bidentate/tridentate M-O-P covalent bonding
Comparator Or BaselineCarboxylic acids (e.g., Dodecanoic acid) forming weak, easily hydrolyzed bonds
Quantified DifferencePhosphonic acids provide orders of magnitude higher hydrolytic stability and binding affinity on metal oxides than carboxylic acids.
ConditionsAqueous immersion at neutral pH on transition metal oxide substrates.

Ensures that functionalized nanoparticles or coated surfaces do not lose their hydrophobic or passivating properties during end-use in humid or liquid environments.

Tribology on copper
Head-to-head
μ ≈ 0.12 vs Bare Cu substrate
Antiwear life 100× higher
Supports boundary lubrication effect on copper
133 MPa contact pressure, 1 mm·s⁻¹

Room-Temperature Processability & Solubility

While octadecylphosphonic acid (ODPA, C18) is a common benchmark for highly hydrophobic SAMs, its extended aliphatic chain renders it highly crystalline and poorly soluble in standard alcohols at room temperature. DDPA (C12) overcomes this critical manufacturing bottleneck by offering high room-temperature solubility in solvents like ethanol and methanol. This allows for the rapid, uniform deposition of densely packed monolayers without the need for heated solvent baths or complex thermal management during the dip-coating process, significantly streamlining industrial-scale surface treatment [1].

Evidence DimensionRoom-temperature solubility and deposition temperature
Target Compound DataDDPA: Highly soluble in ethanol at 25°C, enabling room-temperature dip-coating
Comparator Or BaselineODPA (C18): Prone to precipitation, often requiring heated baths (>40°C) for stable deposition
Quantified DifferenceDDPA eliminates the thermal energy and equipment overhead required to keep C18 analogs in solution during SAM fabrication.
ConditionsSolution-phase self-assembly in standard alcoholic solvents (e.g., ethanol).

Reduces manufacturing complexity and energy costs by allowing ambient-temperature processing in large-scale coating operations.

Corrosion inhibition on steel
Head-to-head
E% up to 97% vs Na salt and methyl ester
Supports inhibitor selection in H₃PO₄ pickling
2 M H₃PO₄, 298 K, at 10⁻³ M
Superhydrophobic Al surface
Reported
156° WCA
sliding angle
Supports water-repellent coating applications
Dip-coating on microcolumn-patterned Al
Mixed monolayer tuning
Reported
DPA in mixed monolayer reduces corrosion rate; proportion control balances adhesion.
Supports tunable surface engineering strategy
Competitive adsorption with ADPA on AA 2024

Anti-Corrosion Coatings for Magnesium and Aluminum Alloys

Directly leveraging its high polarization resistance (136.3 kΩ·cm²) and dense alkyl chain packing, DDPA is the preferred precursor for formulating hydrophobic, anti-corrosive protective layers on biodegradable magnesium alloys (like AZ91D) and industrial aluminum components. It effectively seals the surface against aqueous electrolytes significantly better than C8 analogs [1].

Area-Selective Atomic Layer Deposition (AS-ALD)

Due to its ability to form well-ordered, thermally stable monolayers on metal oxides, DDPA serves as an excellent blocking layer in AS-ALD processes. It prevents the deposition of dielectric materials on specific regions of a substrate, and its room-temperature solubility makes it easier to pattern and process than longer-chain C18 alternatives[2].

Metal Oxide Nanoparticle Functionalization

DDPA is highly recommended as a capping agent for TiO2, ZnO, and Al2O3 nanoparticles. Its strong bidentate/tridentate binding ensures that the nanoparticles remain stably dispersed in non-polar matrices (such as polymer composites) without the risk of ligand desorption that plagues carboxylic acid-capped equivalents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Copper boundary lubrication
Self-assembled monolayer with boundary lubrication
Friction reduction and wear protection under load
Carbon steel corrosion inhibition
Corrosion inhibitor in acidic environments
Inhibition efficiency in phosphoric acid
Controlled-thickness SAMs
Controllable monolayer thickness
Thickness uniformity and surface coverage
Superhydrophobic aluminum coatings
Hydrophobic surface modification
Water contact angle and sliding angle

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

250.16978172 g/mol

Monoisotopic Mass

250.16978172 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5137-70-2

Wikipedia

Dodecylphosphonic acid

General Manufacturing Information

Phosphonic acid, P-dodecyl-: ACTIVE

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